5,7-DICHLOROISOQUINOLIN-1(2H)-ONE
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Overview
Description
5,7-Dichloro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C9H5Cl2NO It is a derivative of isoquinolinone, characterized by the presence of two chlorine atoms at the 5th and 7th positions of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DICHLOROISOQUINOLIN-1(2H)-ONE can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the use of hypervalent iodine reagents such as PIDA (phenyliodine diacetate) has been reported to facilitate the construction of isoquinolin-1(2H)-ones . This method allows for the rapid synthesis of polycyclic N-heterocycles from available amides under metal-free conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Electrophilic Aromatic Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 5,7-DICHLOROISOQUINOLIN-1(2H)-ONE include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
5,7-Dichloro-2H-isoquinolin-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5,7-DICHLOROISOQUINOLIN-1(2H)-ONE involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known that the compound can modulate various biochemical processes. For instance, its ability to undergo electrophilic aromatic substitution suggests it can interact with nucleophilic sites in biological systems .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one: A closely related compound with similar structural features.
5,8-Dichloro-3,4-dihydro-2H-isoquinolin-1-one: Another derivative with chlorine atoms at different positions.
Uniqueness
5,7-Dichloro-2H-isoquinolin-1-one is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5,7-dichloro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGETXVFLGKZKCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300308 |
Source
|
Record name | 5,7-Dichloro-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143074-76-4 |
Source
|
Record name | 5,7-Dichloro-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143074-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dichloro-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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